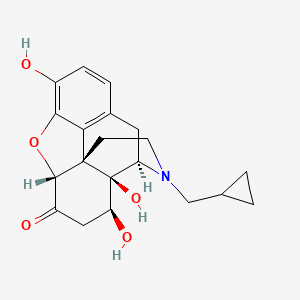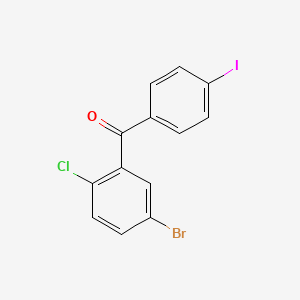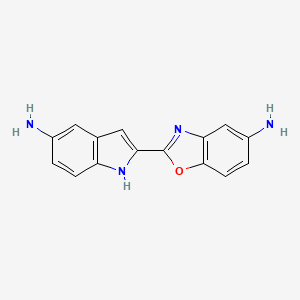
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is a complex organic compound that features both indole and benzoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and benzoxazole precursors, followed by their coupling under specific conditions. For instance, the indole precursor can be synthesized through a Fischer indole synthesis, while the benzoxazole moiety can be prepared via a condensation reaction involving o-aminophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific proteins involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxamides: Known for their role as selective NMDA receptor antagonists.
Benzimidazole-2-carboxamides: Also act as NMDA receptor antagonists with similar structural features.
Uniqueness
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine is unique due to its combined indole and benzoxazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties.
Eigenschaften
CAS-Nummer |
1246472-02-5 |
|---|---|
Molekularformel |
C15H12N4O |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(5-amino-1H-indol-2-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C15H12N4O/c16-9-1-3-11-8(5-9)6-13(18-11)15-19-12-7-10(17)2-4-14(12)20-15/h1-7,18H,16-17H2 |
InChI-Schlüssel |
FCGOQBUFJYWSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)C=C(N2)C3=NC4=C(O3)C=CC(=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


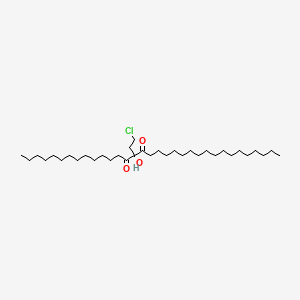

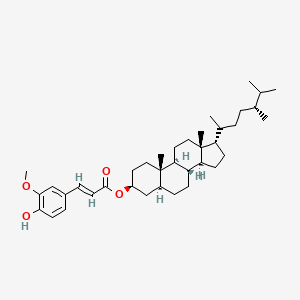

![N-(6-Azido-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13850817.png)

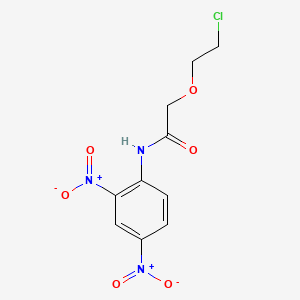
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)


![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
